Product packaging for Cyclobenzaprine epoxide(Cat. No.:CAS No. 58256-08-9)

Cyclobenzaprine epoxide

Cat. No.: B1345197
CAS No.: 58256-08-9
M. Wt: 291.4 g/mol
InChI Key: ZNQICSISFHQSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Epoxide Metabolites in Pharmaceutical and Xenobiotic Research

Epoxide metabolites are three-membered cyclic ethers that can be formed from compounds containing aromatic or double bonds, often through the action of cytochrome P450 (CYP450) enzymes. nih.govnih.gov These enzymes are a major component of Phase I metabolism, a critical pathway for the biotransformation of many drugs and other foreign compounds (xenobiotics). researchgate.netmdpi.com While epoxidation is a common metabolic route, the resulting epoxide metabolites are often highly reactive electrophiles. nih.govnih.govresearchgate.net This reactivity is due to the strained ring structure and polarized carbon-oxygen bonds, which makes them susceptible to nucleophilic attack by cellular macromolecules such as DNA, proteins, and lipids. nih.govnih.gov

The interaction of epoxide metabolites with these vital cellular components can lead to toxicity, including carcinogenicity and organ damage. nih.gov For instance, the formation of an epoxide metabolite of carbamazepine (B1668303) is associated with adverse drug reactions. nih.gov The body has defense mechanisms against the potential toxicity of epoxides, most notably through the action of epoxide hydrolase enzymes, which convert the reactive epoxides into less reactive and more water-soluble dihydrodiols, facilitating their excretion. nih.govresearchgate.netnumberanalytics.com

The study of epoxide metabolites is therefore crucial in drug development and toxicology for several reasons:

Predicting Toxicity: Identifying the potential for a drug to form reactive epoxide metabolites can help in predicting adverse drug reactions. nih.gov

Understanding Drug Interactions: Since CYP450 enzymes are involved in the metabolism of numerous drugs, understanding the formation of epoxide metabolites is important for predicting and managing drug-drug interactions. researchgate.net

Guiding Drug Design: Knowledge of metabolic pathways, including epoxidation, can guide the design of safer drug candidates by modifying the molecular structure to avoid the formation of reactive intermediates. nih.gov

Contextualizing Cyclobenzaprine's Metabolic Landscape and Epoxide Intermediate Formation

Cyclobenzaprine (B1214914), a centrally acting muscle relaxant structurally related to tricyclic antidepressants, undergoes extensive metabolism in the liver. nih.govfda.govnih.gov The primary metabolic pathways involve oxidation and conjugation. drugbank.comdrugs.com The oxidative metabolism is mainly mediated by the cytochrome P450 enzyme system, with studies identifying CYP3A4 and CYP1A2 as the primary isoforms responsible, and CYP2D6 playing a minor role. fda.govdrugbank.comnih.gov

One of the identified metabolic pathways for cyclobenzaprine is the formation of an epoxide intermediate, specifically cyclobenzaprine-10,11-epoxide. nih.govtandfonline.com This metabolite has been identified in the urine of rats administered cyclobenzaprine and has also been isolated after the incubation of cyclobenzaprine with rat liver microsomes. nih.govtandfonline.comresearchgate.net The formation of this epoxide occurs at the 10,11-double bond of the dibenzocycloheptene ring of the cyclobenzaprine molecule. researchgate.netrsc.org

The metabolic fate of cyclobenzaprine is complex, with several other metabolites being identified alongside the epoxide. These include N-desmethylcyclobenzaprine (a major metabolite), cyclobenzaprine N-oxide, and hydroxylated derivatives. drugbank.comnih.govtandfonline.comnumberanalytics.com The presence of these various metabolites highlights the diverse enzymatic processes involved in the biotransformation of cyclobenzaprine.

Table 1: Key Enzymes and Metabolites in Cyclobenzaprine Metabolism

Enzyme Family Specific Enzyme(s) Metabolic Reaction Resulting Metabolite(s) Reference(s)
Cytochrome P450 CYP3A4, CYP1A2, CYP2D6 N-demethylation Desmethylcyclobenzaprine drugbank.com, nih.gov, fda.gov
Cytochrome P450 Not specified Epoxidation Cyclobenzaprine-10,11-epoxide nih.gov, tandfonline.com
Cytochrome P450 Not specified N-oxidation Cyclobenzaprine N-oxide nih.gov, tandfonline.com
Cytochrome P450 Not specified Hydroxylation Hydroxylated cyclobenzaprine nih.gov, researchgate.net
UGT UGT1A4, UGT2B10 N-glucuronidation Cyclobenzaprine N-glucuronide drugbank.com

Scope and Research Objectives for Cyclobenzaprine Epoxide Investigations

Research into this compound has been driven by the need to fully characterize the metabolic profile of the parent drug and to understand the potential implications of its reactive metabolites. The primary objectives of these investigations include:

Metabolite Identification and Structural Elucidation: A fundamental goal has been to isolate and identify the various metabolites of cyclobenzaprine, including the 10,11-epoxide, from biological matrices such as urine and in vitro microsomal incubations. nih.govtandfonline.com Techniques like mass spectrometry have been crucial in confirming the structures of these metabolites. nih.gov

Elucidation of Metabolic Pathways: Research has aimed to map the specific biotransformation pathways of cyclobenzaprine, including the enzymatic reactions leading to the formation of the epoxide and its subsequent degradation. researchgate.netrsc.org Forced degradation studies have been employed to understand the chemical stability and degradation products of cyclobenzaprine, which can include epoxide intermediates. rsc.org

Investigation of Bioactivation Potential: Given the inherent reactivity of epoxides, a key research objective is to assess the potential for cyclobenzaprine-10,11-epoxide to act as a reactive intermediate that could contribute to drug toxicity. nih.gov

Supporting Drug Development: A thorough understanding of the metabolic fate of cyclobenzaprine, including the formation of its epoxide metabolite, is essential for the development of new formulations and for ensuring the safety and efficacy of the drug. researchgate.netrsc.org

Table 2: Research Focus on this compound

Research Area Specific Objectives Key Findings Reference(s)
Metabolite Profiling To identify metabolites in vivo and in vitro. Identification of cyclobenzaprine-10,11-epoxide in rat urine and from rat liver microsome incubations. nih.gov, tandfonline.com, researchgate.net
Degradation Studies To understand the degradation mechanism of cyclobenzaprine. Oxidation of the endocyclic double bond leads to epoxide formation, which can further degrade. researchgate.net, rsc.org
Mechanistic Studies To determine the enzymes involved in metabolism. Cytochrome P450 enzymes are responsible for the oxidative metabolism of cyclobenzaprine. drugbank.com, nih.gov, fda.gov

A Comprehensive Examination of this compound Generation

This compound, a key metabolite of the muscle relaxant cyclobenzaprine, is of significant interest in the fields of drug metabolism and pharmaceutical reference standard synthesis. Its formation, occurring at the 10,11-position of the dibenzocycloheptene ring, represents a critical transformation pathway. This article provides a detailed overview of the methodologies employed for both the chemical synthesis and the biotransformational generation of this specific epoxide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO B1345197 Cyclobenzaprine epoxide CAS No. 58256-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2)13-7-12-14-15-8-3-5-10-17(15)19-20(22-19)18-11-6-4-9-16(14)18/h3-6,8-12,19-20H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQICSISFHQSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C3C(O3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973809
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58256-08-9
Record name Cyclobenzaprine-10,11-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058256089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1a,10b-Dihydro-6H-dibenzo[3,4:6,7]cyclohepta[1,2-b]oxiren-6-ylidene)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBENZAPRINE EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4S3SJ2YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Analytical Characterization of Cyclobenzaprine Epoxide

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the isolation and initial identification of cyclobenzaprine (B1214914) epoxide from complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of cyclobenzaprine and its metabolites, including the epoxide. rsc.orgresearchgate.net These techniques offer high sensitivity and selectivity, enabling the detection and quantification of cyclobenzaprine epoxide even at low concentrations in biological samples like plasma. actascientific.comnih.gov

In a typical LC-MS/MS analysis, the sample is first introduced into a liquid chromatograph, which separates the different compounds based on their chemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. This allows for the identification of this compound based on its specific molecular weight. rsc.orgresearchgate.net

Tandem mass spectrometry (LC-MS/MS) provides even greater structural information by subjecting the selected parent ion of this compound to fragmentation. The resulting fragment ions create a unique "fingerprint" that confirms the identity of the compound. rsc.orgresearchgate.net For instance, in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, enhancing the specificity and sensitivity of the analysis. actascientific.comnih.gov The ion pair m/z 276.2 → 216.2 is often used for monitoring cyclobenzaprine. researchgate.netnih.gov

Several LC-MS/MS methods have been developed and validated for the quantification of cyclobenzaprine in human plasma. actascientific.comnih.gov These methods often involve a simple liquid-liquid extraction for sample preparation and utilize a C18 or a cyano (CN) column for chromatographic separation. nih.govresearchgate.net The mobile phases typically consist of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or formic acid in water. researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for Cyclobenzaprine Analysis

ParameterValueReference
Column Ultimate XB-CN (150 × 2.1 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile-water (40:60, v/v) with 10 mM ammonium acetate and 0.1% formic acid nih.gov
Flow Rate 0.2 mL/min researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Cyclobenzaprine) m/z 276.2 → 216.2 researchgate.netnih.gov
Linear Range 0.049–29.81 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.049 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the identification of cyclobenzaprine metabolites. researchgate.netnih.gov In GC-MS, the sample is vaporized and separated based on the boiling points and interactions of the components with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification.

The identification of cyclobenzaprine-10,11-epoxide has been achieved using GC-MS analysis of extracts from in vitro metabolism studies with rat liver microsomes. researchgate.net This technique, often used in conjunction with other methods like thin-layer chromatography, has been instrumental in confirming the structures of various urinary metabolites of cyclobenzaprine in rats, including the 10,11-epoxide. nih.gov In some cases, derivatization with agents like trifluoroacetic anhydride (B1165640) can be employed to distinguish cyclobenzaprine and its metabolites from structurally similar compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Photodiode Array)

High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector is a valuable tool for the separation and characterization of cyclobenzaprine and its degradation products, including epoxides. rsc.orgresearchgate.net The PDA detector provides spectral information across a range of wavelengths, which aids in the identification of individual compounds and the assessment of peak purity. researchgate.net

Forced degradation studies of cyclobenzaprine have utilized HPLC-PDA to identify and characterize various oxidation products. rsc.orgresearchgate.net The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of a mixture of deionized water (often containing an acid like TFA) and an organic solvent such as methanol (B129727). researchgate.net This methodology has been successfully applied to the analysis of cyclobenzaprine in human plasma and pharmaceutical formulations. researchgate.net

Table 2: HPLC-PDA Method for Cyclobenzaprine Analysis

ParameterValueReference
Column C18 researchgate.net
Mobile Phase Deionized water with 0.1% TFA and methanol (30:70, v:v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Photodiode Array (PDA) rsc.orgresearchgate.net
Linearity Range 0.005–10 μg/mL researchgate.net
LOD 0.0013 μg/mL researchgate.net
LOQ 0.005 μg/mL researchgate.net

Preparative Liquid Chromatography for Isolation

For the definitive structural elucidation of novel or low-abundance metabolites like this compound, isolation of the pure compound is often necessary. Preparative liquid chromatography (prep-LC) is the method of choice for this purpose. rsc.orgresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of sufficient material for further spectroscopic analysis. lcms.cznih.gov

In the context of cyclobenzaprine research, preparative LC has been employed to isolate degradation products for subsequent structural characterization by techniques such as NMR. rsc.orgresearchgate.net The isolated fractions can then be subjected to detailed spectroscopic analysis to confirm the exact structure of the epoxide.

Spectroscopic Methodologies for Definitive Structure Assignment

While chromatographic techniques are excellent for separation and preliminary identification, spectroscopic methods provide the detailed structural information required for unambiguous confirmation of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Proton NMR (¹H NMR), in particular, is used to determine the number and types of hydrogen atoms in a molecule and their connectivity.

In the structural elucidation of cyclobenzaprine degradation products, ¹H NMR spectroscopy has been used in conjunction with other techniques to definitively establish the structures of isolated compounds. rsc.orgresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum of this compound would provide key information about the protons in the epoxide ring and the rest of the molecule, confirming the position of the epoxide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analytical characterization of cyclobenzaprine and its derivatives often employs UV-Vis spectroscopy for detection and quantification. Forced degradation studies that successfully identified this compound utilized liquid chromatography systems equipped with a photodiode array (PDA) detector. researchgate.net A PDA detector acquires full UV-Vis spectra at every point during the chromatographic separation, providing characteristic absorbance data for the compounds as they elute.

While specific UV absorption maxima (λmax) for the isolated this compound metabolite are not extensively detailed in readily available literature, the UV characteristics of the parent compound, cyclobenzaprine hydrochloride, are well-documented. In methanol, cyclobenzaprine HCl exhibits an absorption maximum at 290 nm. pharmascholars.com Another source reports λmax values at 224 nm and 289 nm. nih.gov The epoxidation of the central seven-membered ring in cyclobenzaprine to form this compound alters the chromophore, which would be expected to cause a shift in its absorption spectrum relative to the parent compound.

Table 1: UV-Vis Absorption Data for Cyclobenzaprine HCl

CompoundSolventλmax (nm)
Cyclobenzaprine HClMethanol290
Cyclobenzaprine HClNot Specified224, 289

This interactive table provides the reported UV absorption maxima for the parent compound, cyclobenzaprine hydrochloride.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of drug metabolites, providing precise mass measurements that facilitate the determination of elemental compositions. For this compound, its identity as a metabolite was confirmed through liquid chromatography-mass spectrometry (LC-MS) techniques. researchgate.net

The formation of an epoxide introduces an oxygen atom to the parent molecule, cyclobenzaprine (C₂₀H₂₁N). This results in the molecular formula C₂₀H₂₁NO for this compound, corresponding to a monoisotopic mass of approximately 291.1623 g/mol . This is consistent with vendor-supplied data for this compound. simsonpharma.compharmaffiliates.com

Alpha-cleavage: The most characteristic fragmentation for amines involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This would result in the loss of the dimethylamine (B145610) group and the generation of a stable, resonance-delocalized carbocation.

Loss of the side chain: Cleavage of the bond connecting the propyl side chain to the dibenzocycloheptene ring system is another probable fragmentation pathway.

These fragmentation patterns are instrumental in confirming the identity of the epoxide metabolite and distinguishing it from other potential metabolites with the same nominal mass.

Table 2: Mass Spectrometry Data for Cyclobenzaprine and its Epoxide Metabolite

CompoundMolecular FormulaApprox. Monoisotopic Mass ( g/mol )Precursor Ion [M+H]⁺ (m/z)
CyclobenzaprineC₂₀H₂₁N275.1674276.1747
This compoundC₂₀H₂₁NO291.1623292.1696

This interactive table compares the mass spectrometric properties of the parent drug and its epoxide metabolite.

Application of Isotope Labeling Techniques for Mechanistic Insights

Isotope labeling is a powerful technique used in drug metabolism studies to trace the fate of molecules and elucidate the mechanisms of their biochemical transformations. researchgate.net In the investigation of cyclobenzaprine's metabolism, isotope labeling experiments have provided crucial insights into the formation of its epoxide derivative.

One key study used molecular oxygen labeled with the heavy isotope ¹⁸O (¹⁸O₂). smolecule.com The research demonstrated that the biotransformation of cyclobenzaprine by the fungus Cunninghamella elegans, a model system often used to predict mammalian metabolism, resulted in the formation of various metabolites, including those hydroxylated on the aromatic ring. The incorporation of ¹⁸O from ¹⁸O₂ into the 2-hydroxycyclobenzaprine metabolite, along with the formation of a dihydrodiol metabolite with a trans configuration, strongly suggested that the oxidation reactions were catalyzed by cytochrome P-450 (CYP450) monooxygenases. smolecule.com

Metabolic Pathways and Enzymatic Transformations of Cyclobenzaprine Epoxide

Epoxide Hydrolase-Mediated Hydration to Vicinal Diols (Glycols)

A significant pathway in the metabolism of cyclobenzaprine (B1214914) epoxide is its hydration by epoxide hydrolases to form vicinal diols, also known as glycols.

Forced degradation studies and analysis of metabolites in biological samples have been instrumental in identifying the metabolic products of cyclobenzaprine. rsc.orgresearchgate.net Through techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), the 10,11-glycol of cyclobenzaprine has been identified as a metabolite. rsc.orgnih.gov This glycol is a direct result of the hydration of the cyclobenzaprine 10,11-epoxide intermediate. nih.gov In studies involving rats, the 10,11-epoxide was identified as a urinary metabolite, which can then be converted to the corresponding 10,11-glycol. nih.govnih.gov

To understand the enzymatic conversion of cyclobenzaprine epoxide, researchers have studied the hydration kinetics of its structural analogues. A key analogue is 5H-dibenzo[a,d]cycloheptene 10,11-oxide, which represents the core epoxide structure of cyclobenzaprine. Comparative studies have shown that this compound is a significantly poorer substrate for rabbit liver microsomal epoxide hydrolase compared to the acyclic analogue, cis-stilbene (B147466) oxide. capes.gov.br The rate of hydration for 5H-dibenzo[a,d]cycloheptene 10,11-oxide is much slower. capes.gov.br This difference in reactivity is attributed to the considerable ring strain in the dibenzocycloheptene structure, which affects the interaction with the enzyme's active site. rsc.org

Table 1: Comparative Enzymatic Hydration Kinetics

Epoxide Substrate Enzyme Source Relative Reactivity Key Findings
5H-dibenzo[a,d]cycloheptene 10,11-oxide Rabbit liver microsomes Low Slower hydration rate attributed to ring strain. capes.gov.brrsc.org
cis-Stilbene oxide Rabbit liver microsomes High Serves as a reference for a good substrate for epoxide hydrolase. capes.gov.br

Epoxide hydrolases (EHs) are a diverse group of enzymes crucial for detoxifying xenobiotic compounds. nih.gov There are several forms of epoxide hydrolases in mammals, including microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), each with distinct substrate specificities. psu.edu

Microsomal Epoxide Hydrolase (mEH): This enzyme is known to hydrate (B1144303) a wide array of epoxide substrates. psu.edu The hydration of cyclobenzaprine 10,11-epoxide to its corresponding trans-dihydrodiol is a reaction characteristic of mEH activity.

Soluble Epoxide Hydrolase (sEH): sEH typically hydrolyzes trans-substituted and aliphatic epoxides. psu.eduenzyme-database.org While cis-stilbene oxide is not a preferred substrate for sEH, the enzyme's broad specificity suggests it could potentially play a role in the metabolism of other epoxides.

The structural fold of these enzymes, belonging to the α/β-hydrolase family, is adapted for the efficient detoxification of a multitude of structurally different epoxides. nih.govpsu.edu The catalytic mechanism for both mEH and sEH is proposed to involve the formation of a covalent enzyme-substrate ester intermediate. psu.edu

Further Degradation Cascades from Epoxide Intermediates

The unstable nature of this compound leads to further degradation into various products. rsc.orgresearchgate.net

Following the initial epoxidation, subsequent reactions can lead to the cleavage of the dimethylaminopropyl side chain. rsc.orgresearchgate.net This degradation pathway is a significant step in the breakdown of the cyclobenzaprine molecule.

The degradation cascade of cyclobenzaprine, proceeding through the epoxide intermediate, ultimately results in the formation of more stable oxidized products. rsc.orgresearchgate.net Among the final degradation products identified are dibenzosuberenone (B194781) (also known as dibenzocycloheptenone) and anthraquinone (B42736). rsc.orgresearchgate.netresearchgate.net The formation of these compounds represents a terminal stage in the metabolic breakdown of the cyclobenzaprine ring system.

Table 2: Major Degradation Products of this compound

Degradation Product Chemical Name Significance
10,11-Glycol 10,11-Dihydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivative Product of epoxide hydrolase-mediated hydration. rsc.orgnih.gov
Dibenzosuberenone Dibenzo[a,d]cyclohepten-5-one Final oxidized degradation product following side-chain cleavage. rsc.orgresearchgate.net
Anthraquinone Anthracene-9,10-dione A terminal degradation product indicating extensive oxidation of the ring system. rsc.orgresearchgate.net

Role of Cytochrome P450 Monooxygenases in Upstream Cyclobenzaprine Oxidation to Epoxide

The metabolic transformation of cyclobenzaprine, a process crucial for its clearance from the body, involves several pathways, with oxidative reactions playing a predominant role. A key transformation in this process is the oxidation of the central seven-membered ring's double bond to form cyclobenzaprine-10,11-epoxide. researchgate.netnih.govresearchgate.net This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver. nih.gov These enzymes are fundamental in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.gov

For cyclobenzaprine, its metabolism is extensive and primarily mediated by CYP enzymes through oxidative and conjugative pathways. drugbank.com The formation of cyclobenzaprine-10,11-epoxide is a direct result of the oxidation of both the endocyclic and exocyclic double bonds of the parent molecule. researchgate.netresearchgate.net This epoxide is an identified metabolite, having been isolated from rat urine and detected after incubation of cyclobenzaprine with rat liver microsomes, confirming its in vivo formation. researchgate.netnih.gov

CYP Isoform Involvement in Double Bond Epoxidation (e.g., CYP3A4, CYP1A2, CYP2D6)

The metabolism of cyclobenzaprine is known to be principally carried out by specific cytochrome P450 isoforms. Extensive in vitro studies using human liver microsomes have identified that the oxidative metabolism is mainly catalyzed by CYP3A4 and CYP1A2, with a lesser contribution from CYP2D6. nih.govdrugbank.comnih.gov These studies have largely focused on the N-demethylation pathway, which leads to the major metabolite, desmethylcyclobenzaprine. nih.gov

While the specific isoforms responsible for the epoxidation of cyclobenzaprine's double bond to form cyclobenzaprine-10,11-epoxide have not been definitively identified in dedicated studies, the primary metabolizing enzymes are the most likely candidates. The broad substrate specificity and oxidative power of CYP3A4 and CYP1A2 suggest their probable involvement in this transformation.

CYP1A2: This isoform is also confirmed to be a primary enzyme in cyclobenzaprine metabolism. nih.govnih.gov It is known to metabolize various drugs and procarcinogens. nih.gov

The table below summarizes the established roles of these CYP isoforms in the general metabolism of cyclobenzaprine, which is predominantly characterized by N-demethylation studies.

CYP IsoformRole in Overall Cyclobenzaprine MetabolismPrimary Metabolic Reaction Studied
CYP3A4 PrimaryN-demethylation nih.govnih.gov
CYP1A2 PrimaryN-demethylation nih.govnih.gov
CYP2D6 MinorN-demethylation nih.gov

Kinetic Characterization of Epoxide-Forming Mono-Oxygenases (e.g., Kₘ, Vₘₐₓ)

The kinetic parameters of an enzymatic reaction, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are essential for understanding the efficiency and capacity of the metabolic pathway. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. Vₘₐₓ reflects the maximum rate at which the enzyme can catalyze the reaction.

Despite the identification of cyclobenzaprine-10,11-epoxide as a metabolite, a review of the available scientific literature reveals a lack of specific kinetic data for its formation. Research has predominantly focused on quantifying the kinetics of other metabolic pathways, such as N-demethylation. As such, the Kₘ and Vₘₐₓ values for the epoxidation of cyclobenzaprine by specific CYP450 monooxygenases are not currently documented.

Enzyme/ReactionSubstrateKₘVₘₐₓ
CYP-mediated Epoxidation CyclobenzaprineData not availableData not available

The table indicates that specific kinetic values for the formation of this compound are not reported in the reviewed scientific literature.

Stability and Degradation Kinetics of Cyclobenzaprine Epoxide

Forced Degradation Study Design and Methodologies

Forced degradation or stress testing of cyclobenzaprine (B1214914) is conducted to understand its degradation profile, which invariably involves the formation and breakdown of its epoxide intermediates. rsc.orgresearchgate.net These studies utilize conditions more severe than standard accelerated stability testing, including oxidative, hydrolytic, photolytic, and thermal stress, to identify potential degradation products and pathways. rsc.orgmdpi.com

Oxidative conditions are a primary driver for the formation of cyclobenzaprine epoxide. The degradation of cyclobenzaprine occurs through the oxidation of both its endocyclic and exocyclic double bonds, leading to the formation of epoxides. rsc.orgresearchgate.net Studies utilizing hydrogen peroxide as an oxidative stressor have confirmed that this process also involves the oxidation of the tertiary amine group to generate N-oxide. rsc.orgresearchgate.net The epoxides formed under these conditions are known to be unstable and serve as precursors to further degradation products. rsc.orgresearchgate.net Oxidation is a significant degradation pathway for many pharmaceuticals and can be initiated through autoxidation or mediated by peroxides. mdpi.com

The stability of this compound is significantly influenced by pH. Under acidic hydrolytic conditions, cyclobenzaprine 10,11-epoxide undergoes ring-opening to form cyclobenzaprine 10,11-glycols. rsc.org This reaction is a characteristic transformation for epoxides in an acidic aqueous environment. libretexts.org The mechanism involves the protonation of the epoxide's oxygen atom, which makes it a better leaving group and facilitates a nucleophilic attack by water. chemistrysteps.commasterorganicchemistry.combyjus.com This attack preferentially occurs at the more substituted carbon, leading to a trans-diol product. libretexts.orgbyjus.com

In contrast, under basic conditions, the ring-opening of an epoxide typically involves a direct SN2 attack by a nucleophile, such as a hydroxide (B78521) ion, on the less sterically hindered carbon of the epoxide ring. libretexts.orglibretexts.org While specific studies on this compound under basic hydrolysis are less detailed in the provided literature, this general reactivity pattern for epoxides is well-established. libretexts.orgbyjus.com

Thermal and humidity stress testing are integral parts of forced degradation studies for cyclobenzaprine. rsc.orgresearchgate.net High heat and humidity were among the conditions used to elucidate its degradation profiles. rsc.org These conditions can accelerate degradation reactions, including the oxidative pathways that form this compound. uoanbar.edu.iq The epoxide's instability means that under sustained thermal stress, it will readily convert to more stable degradation products. rsc.orgresearchgate.net

Identification and Characterization of this compound Degradation Products

The characterization of degradation products downstream from this compound has been a key focus of forced degradation studies. Liquid chromatography-mass spectrometry (LC-MS) techniques have been pivotal in identifying these compounds. rsc.org

The unstable epoxides undergo further degradation through two primary routes:

Hydrolysis: Under acidic conditions, the epoxide ring is opened to form more polar compounds, specifically the corresponding glycols (diols). rsc.orgrsc.org For instance, cyclobenzaprine 10,11-epoxide is converted to cyclobenzaprine 10,11-glycols. rsc.org

Side-Chain Cleavage: A more extensive degradation pathway involves the subsequent cleavage of the alkyl side-chain. rsc.orgresearchgate.netresearchgate.net This process ultimately leads to the formation of dibenzosuberenone (B194781) and anthraquinone (B42736) as the final, more stable degradation products. rsc.orgresearchgate.net

A summary of the identified degradation products originating from cyclobenzaprine via its epoxide intermediate is presented below.

IntermediateSubsequent Degradation Product(s)Condition/PathwayReference
Cyclobenzaprine 10,11-epoxideCyclobenzaprine 10,11-glycolsAcidic Hydrolysis rsc.org
Cyclobenzaprine Epoxides (general)DibenzosuberenoneSide-chain cleavage rsc.orgresearchgate.net
Cyclobenzaprine Epoxides (general)AnthraquinoneSide-chain cleavage rsc.orgresearchgate.net

These findings underscore the role of this compound as a critical, yet transient, species in the chemical degradation of cyclobenzaprine.

Computational and in Silico Modeling of Cyclobenzaprine Epoxide

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational flexibility and preferred shapes of a molecule, which are critical for its interaction with biological targets like enzymes.

For cyclobenzaprine (B1214914) epoxide, MD simulations could provide crucial data on its structural dynamics. By simulating the molecule in a virtual aqueous environment, researchers could identify its most stable three-dimensional structures, or conformers. The tricyclic core combined with the reactive epoxide ring and the flexible dimethylaminopropyl side chain suggests a complex conformational landscape. Understanding which shapes the molecule is most likely to adopt is the first step in predicting how it will fit into the active site of metabolizing enzymes. Although specific MD studies on cyclobenzaprine epoxide are not readily found, this methodology remains a key theoretical tool for its future analysis.

Quantum Chemical Calculations of this compound Reactivity and Stability

Quantum chemical calculations delve into the electron distribution within a molecule to predict its chemical reactivity and stability. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them.

For this compound, these calculations would be invaluable. The epoxide ring is inherently reactive due to ring strain and the polarized C-O bonds. Quantum calculations could precisely map the electron density, highlighting the electrophilic carbon atoms of the epoxide ring that are susceptible to nucleophilic attack by water (via epoxide hydrolase) or other biological molecules.

While specific quantum chemical studies on the epoxide are not published, a 2019 study performed calculations on the parent cyclobenzaprine to find its lowest energy conformer before docking it into cytochrome P450 enzymes. unirioja.es This analysis served as a necessary preliminary step for ensuring the ligand's structure was optimized for the subsequent interaction modeling. unirioja.es Similar calculations on this compound would be essential to quantify its reactivity and predict its stability, explaining its character as an unstable intermediate that undergoes further degradation. researchgate.net

Predictive Modeling of Enzyme-Substrate Interactions (e.g., with Epoxide Hydrolases, CYP Enzymes)

Predictive modeling, particularly through molecular docking, simulates the interaction between a small molecule (ligand) and a protein's binding site. This in silico technique predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score.

Interaction with Cytochrome P450 (CYP) Enzymes: Cyclobenzaprine is known to be metabolized by the CYP3A4 and CYP1A2 isoforms, which are responsible for the epoxidation reaction that forms this compound. unirioja.es A computational study investigated the interaction of the parent compound, cyclobenzaprine, with these two enzymes using molecular docking tools. unirioja.esresearchgate.net The study calculated the binding affinity (ΔG) and the corresponding inhibition constant (Ki) for the most favorable docking poses. unirioja.es

The results showed a thermodynamically feasible interaction between cyclobenzaprine and CYP3A4, which was consistent with experimental metabolic data. unirioja.esresearchgate.net The interaction with CYP1A2 was found to be less favorable in the model. unirioja.esresearchgate.net This type of modeling helps to explain the initial metabolic step leading to the formation of the epoxide.

Table 1: Molecular docking results for the interaction of cyclobenzaprine with its primary metabolizing CYP enzymes. The data represents the most favorable predicted binding mode. Data sourced from Thomaz et al., 2019. unirioja.es

Interaction with Epoxide Hydrolases: Once formed, this compound is a substrate for detoxification enzymes, most notably epoxide hydrolases (EH). These enzymes catalyze the hydrolysis of the epoxide ring to form a less reactive trans-dihydrodiol. nih.gov Molecular docking could be used to model the interaction of this compound with microsomal epoxide hydrolase (mEH). Such a model would predict the binding orientation of the epoxide in the enzyme's active site and identify the key amino acid residues involved in stabilizing the substrate and facilitating the nucleophilic attack by a water molecule. This type of predictive modeling is crucial for understanding the rate and pathway of the epoxide's detoxification.

In Silico Metabolic Pathway Prediction and Elucidation

In silico metabolic pathway prediction combines knowledge of enzymatic reactions with computational models to forecast the biotransformation of a compound. These systems can be ligand-based, using the chemical structure of the substrate to predict sites of metabolism, or structure-based, incorporating the three-dimensional structure of the metabolizing enzymes.

For cyclobenzaprine, the metabolic pathway begins with oxidation by CYP enzymes to form cyclobenzaprine-10,11-epoxide. researchgate.net The docking studies with CYP3A4 and CYP1A2 represent the first step in computationally elucidating this pathway. unirioja.es

Following its formation, the subsequent metabolism of this compound can also be predicted. In silico models would suggest that the unstable epoxide is a primary substrate for epoxide hydrolases. researchgate.net By modeling its interaction with epoxide hydrolase, researchers could confirm the likelihood of this detoxification route. Furthermore, these predictive tools could explore alternative pathways, such as conjugation with glutathione (B108866) (GSH), to provide a comprehensive map of the epoxide's metabolic fate. These predictions help identify potential downstream metabolites, such as the corresponding diol, which can then be targeted for identification in experimental laboratory studies. researchgate.net

Comparative Biochemical and Structural Studies of Tricyclic Epoxides

Analogous Epoxide Formation in Structurally Related Compounds (e.g., Carbamazepine (B1668303) epoxide, Cyproheptadine (B85728) epoxide)

Cyclobenzaprine (B1214914) is structurally related to other tricyclic drugs, such as the anticonvulsant carbamazepine and the antihistamine cyproheptadine. nih.govnih.gov All three possess a dibenzocycloheptene backbone. A primary metabolic pathway for these compounds involves the oxidation of the 10,11-double bond in the central seven-membered ring, leading to the formation of a stable 10,11-epoxide metabolite. nih.govnih.gov

The formation of Cyclobenzaprine-10,11-epoxide occurs through the oxidation of both the endocyclic and exocyclic double bonds of the parent molecule. researchgate.netresearchgate.net This metabolic transformation has been identified in studies using rat liver microsomes and analysis of urinary metabolites. nih.govresearchgate.net Similarly, carbamazepine is metabolized by CYP3A4 to its primary active metabolite, carbamazepine-10,11-epoxide (B195693). nih.govnih.govsigmaaldrich.com Cyproheptadine also undergoes this metabolic process to form cyproheptadine-10,11-epoxide. nih.govnih.gov

These epoxide metabolites are notable for their relative stability compared to highly reactive epoxides formed from known carcinogens like benzo(a)pyrene. nih.gov While the epoxidation of an aromatic double bond can be a condition for mutagenesis, cyclobenzaprine-10,11-oxide, carbamazepine-10,11-oxide, and cyproheptadine-10,11-oxide have been shown to be devoid of mutagenic activity in specific bacterial assays. nih.gov

Table 1: Comparison of Tricyclic Compounds and their Epoxide Metabolites

Parent Compound Chemical Class Primary Epoxide Metabolite Site of Epoxidation
Cyclobenzaprine Muscle Relaxant Cyclobenzaprine-10,11-epoxide 10,11-double bond
Carbamazepine Anticonvulsant Carbamazepine-10,11-epoxide 10,11-double bond
Cyproheptadine Antihistamine Cyproheptadine-10,11-epoxide 10,11-double bond

Differential Substrate Affinities for Epoxide Hydrolases Across Tricyclic Epoxides

Following their formation, epoxide metabolites are typically detoxified through enzymatic hydrolysis mediated by epoxide hydrolases, which convert the epoxide to a trans-dihydrodiol. nih.gov The efficiency of this detoxification can vary depending on the substrate's affinity for the enzyme.

An in vitro assay was developed to evaluate epoxide hydrolase activity specifically using carbamazepine-10,11-epoxide as the probe substrate. nih.gov This assay is critical for identifying potential drug-drug interactions where a co-administered drug might inhibit epoxide hydrolase, leading to an accumulation of the potentially neurotoxic epoxide metabolite. nih.gov Studies using this assay determined the inhibitory potential (IC50) of several compounds on the hydrolysis of carbamazepine-10,11-epoxide in human liver microsomes and hepatocytes. nih.gov

While direct comparative kinetic data for the hydrolysis of cyclobenzaprine epoxide and cyproheptadine epoxide by epoxide hydrolases is not as extensively detailed, the structural similarities and differences among these tricyclic epoxides suggest there would be differential substrate affinities. The presence of different side chains and substitutions on the tricyclic core would influence how each epoxide fits into the active site of epoxide hydrolase. For instance, the observation that an epoxide hydratase inhibitor significantly increases the mutagenic effect of benzo(a)pyrene metabolites but has no such effect with cyclobenzaprine, carbamazepine, or cyproheptadine suggests differences in how these epoxides are processed or their inherent reactivity. nih.gov

Research has demonstrated that epoxide hydrolase activity is considerably higher in human hepatocytes compared to liver microsomes or cytosol, indicating that hepatocytes are a more relevant model for assessing and predicting drug interactions at the epoxide hydrolase level. nih.gov

Table 2: Inhibition of Carbamazepine-10,11-epoxide Hydrolase Activity

Inhibitor System Used Finding Reference
Progabide Liver microsomes, Hepatocytes Determined IC50 values for inhibition of epoxide hydrolase. nih.gov
Valproic Acid Liver microsomes, Hepatocytes Determined IC50 values for inhibition of epoxide hydrolase. nih.gov
Valpromide Liver microsomes, Hepatocytes Determined IC50 values for inhibition of epoxide hydrolase. nih.gov
Valnoctamide Liver microsomes, Hepatocytes Determined IC50 values for inhibition of epoxide hydrolase. nih.gov

Mechanistic Insights from Structural Homology and Analogue Reactivity

The structural homology among cyclobenzaprine, carbamazepine, and cyproheptadine is the fundamental reason for their analogous epoxidation. The shared dibenzo[a,d]cycloheptene ring system presents a chemically reactive 10,11-double bond that is a target for cytochrome P450-mediated oxidation. nih.govnih.gov

The product of this reaction, the epoxide, is a three-membered cyclic ether. nih.gov Epoxides are generally characterized by high reactivity stemming from significant ring strain, estimated to be around 25 kcal/mol. masterorganicchemistry.com This strain makes the ring susceptible to opening under both acidic and basic conditions, a reaction that alleviates the strain. masterorganicchemistry.comyoutube.com The reactivity of a specific epoxide is related to its strain, which is influenced by the number and nature of its substituents. nih.gov

Emerging Research Directions and Methodological Advances for Cyclobenzaprine Epoxide

Development of Novel High-Throughput Analytical Methodologies for Cyclobenzaprine (B1214914) Epoxide

The detection and quantification of cyclobenzaprine epoxide, a key metabolite, necessitates sensitive and efficient analytical methods. While methodologies have been established for the parent drug, cyclobenzaprine, recent advancements are geared towards high-throughput screening and the specific challenges posed by its metabolites.

Forced degradation studies, designed to predict degradation pathways and develop stability-indicating methods, have successfully used liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) to identify and characterize oxidation products, including epoxides. researchgate.netrsc.org These studies provide a foundation for developing targeted assays for the epoxide metabolite.

Modern analytical techniques that offer high sensitivity and speed are being adapted for metabolites like this compound. These include:

Ultra-High Performance Liquid Chromatography (UHPLC): Coupled with detectors like a diode-array detector (DAD), UHPLC offers rapid and efficient separation. A novel UHPLC-DAD method developed for cyclobenzaprine demonstrated high recovery and low limits of detection (LOD) and quantification (LOQ) in human plasma, suggesting its applicability for quantifying its metabolites. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying drug metabolites. LC-MS/MS has been instrumental in characterizing cyclobenzaprine's degradation products, which include unstable epoxides that undergo further degradation. researchgate.netrsc.org The high selectivity and sensitivity of MS/MS are particularly suited for tracking transient intermediates in complex biological matrices.

Electrochemical Sensors: Novel sensor technologies are emerging as a cost-effective and rapid alternative to traditional chromatographic methods. acs.org A recently developed sensor based on a sulfur-incorporated graphitic carbon nitride/titanium dioxide-modified carbon paste electrode (S-GCN/TiO2@CPE) has shown high sensitivity for detecting cyclobenzaprine in biological samples like blood serum and urine. acs.org While developed for the parent compound, this technology holds potential for adaptation to its metabolites, enabling high-throughput analysis.

The table below summarizes key parameters of a modern UHPLC-DAD method developed for the parent compound, cyclobenzaprine, which illustrates the analytical performance that can be targeted for its epoxide metabolite.

Parameter Finding Reference
Linearity Range0.005–10 µg/mL nih.gov
Correlation Coefficient (r²)0.999 nih.gov
Limit of Detection (LOD)0.0013 µg/mL nih.gov
Limit of Quantification (LOQ)0.005 µg/mL nih.gov
Recovery from Plasma94.3% nih.gov
Intra- & Inter-day RSD<8% nih.gov

Investigations into Unidentified or Transient Epoxide Intermediates

Research has confirmed that the metabolism of cyclobenzaprine involves the formation of an epoxide at the 10,11-position of its dibenzocycloheptene ring. nih.govresearchgate.net This biotransformation creates cyclobenzaprine-10,11-epoxide. Studies using rat liver microsomes and analyzing rat urine have successfully isolated and identified this metabolite through mass spectrometric analysis. nih.govresearchgate.net

A significant challenge in this area is the inherent instability of these epoxide intermediates. Forced degradation studies have shown that cyclobenzaprine degrades through the oxidation of both its endocyclic and exocyclic double bonds to form epoxides. researchgate.netrsc.org These studies note that the epoxides are unstable and are prone to further degradation into more polar compounds, such as glycols, and can lead to the subsequent cleavage of the alkyl side-chain. researchgate.netrsc.org This transient nature makes their detection and characterization in vivo difficult, requiring rapid and sensitive analytical techniques.

The primary identified epoxide intermediate is:

Cyclobenzaprine-10,11-epoxide: Formed by oxidation across the central seven-membered ring. nih.govresearchgate.net

Further research aims to trap and characterize these and potentially other transient epoxide intermediates to build a more complete picture of cyclobenzaprine's metabolic fate.

Exploration of Stereoselective Formation and Metabolism of this compound Isomers

While cyclobenzaprine itself is an achiral molecule, the formation of the 10,11-epoxide introduces a chiral center, meaning it can exist as two distinct enantiomers. The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily, are themselves chiral and often exhibit a preference for producing or metabolizing one enantiomer over the other. nih.gov This phenomenon is known as stereoselective metabolism. nih.govresearchgate.net

The metabolism of cyclobenzaprine is primarily carried out by CYP3A4 and CYP1A2, with a minor role for CYP2D6. nih.govnih.gov These enzymes are well-known for their stereoselective metabolism of various drugs. nih.gov Therefore, it is highly probable that the formation of cyclobenzaprine-10,11-epoxide is stereoselective, leading to different amounts of its two enantiomers. Furthermore, any subsequent metabolism of the epoxide would also likely be stereoselective.

Currently, specific research into the stereoselective formation and metabolism of this compound isomers is limited. This represents a significant emerging area of investigation. Future studies will likely focus on:

Synthesizing and separating the individual enantiomers of cyclobenzaprine-10,11-epoxide.

Incubating cyclobenzaprine with specific, purified CYP isoforms to determine which enantiomer is preferentially formed.

Investigating whether the two epoxide enantiomers are metabolized at different rates or through different pathways.

Understanding this stereoselectivity is crucial, as different enantiomers can have different pharmacological or toxicological profiles.

Advanced Biotransformation Model Systems for Comprehensive Metabolic Profiling

To fully understand the formation of this compound and its subsequent metabolic fate, researchers employ various in vitro model systems. These systems allow for controlled experiments to identify metabolic pathways and the enzymes involved. columbia.edu

Key model systems for studying cyclobenzaprine metabolism include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes. HLMs have been used to demonstrate that CYP3A4 and CYP1A2 are the primary enzymes responsible for cyclobenzaprine N-demethylation and to study the formation of metabolites like desmethylcyclobenzaprine. nih.gov They are also used to identify epoxide metabolites formed from the parent drug. researchgate.net

Recombinant Human CYP Enzymes: These are individual CYP isoforms expressed in cell lines (e.g., B-lymphoblastoid cells). nih.gov This system allows researchers to pinpoint the specific contribution of each enzyme (e.g., CYP1A2, CYP2D6, CYP3A4) to a particular metabolic reaction, such as N-demethylation or epoxidation. nih.gov

Homology Stereoscopic Models: Computational models of CYP enzymes can be used to predict how a substrate like cyclobenzaprine might bind to the active site, providing insights into which metabolic transformations are likely and potentially predicting stereochemical outcomes. frontiersin.org

These models are essential for comprehensive metabolic profiling, which aims to identify all relevant metabolites and the enzymatic pathways that produce them. nih.gov By combining data from these advanced in vitro systems with sensitive analytical techniques, researchers can build a detailed map of cyclobenzaprine's biotransformation, including the transient but important epoxide pathways.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying cyclobenzaprine epoxide and its impurities in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with C18 columns (e.g., Agilent) is widely validated for cyclobenzaprine-related compounds. Key parameters include:

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution .
  • Detection : UV at 254 nm for this compound and its N-oxide impurity .
  • Validation : Follow ICH guidelines for linearity (0.1–200 µg/mL), precision (%RSD < 2%), and recovery (98–102%) .
    • Application : Ensure relative response factors for metabolites (e.g., N-oxide) are updated per USP revisions to avoid quantification errors .

Q. How are stability studies designed to assess this compound degradation under stress conditions?

  • Experimental Design :

  • Stressors : Acid/alkali hydrolysis (0.1M HCl/NaOH), oxidative (3% H₂O₂), thermal (70°C), and photolytic (1.2 million lux-hours) conditions .
  • Analysis : Monitor degradation via HPLC and LC-MS to identify major impurities (e.g., N-oxide, desmethyl derivatives) .
  • Acceptance Criteria : Impurity thresholds revised to ≤0.50% (USP Bulletin, 2023) .

Advanced Research Questions

Q. How can contradictory data on cyclobenzaprine’s serotonin receptor affinity be resolved?

  • Conflict : Studies report varying Ki values for 5-HT2A (15–50 nM) and 5-HT7 (20–80 nM) receptors .
  • Resolution Strategies :

  • In Silico Profiling : Use molecular docking to compare binding conformations across receptor subtypes .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, radioligand concentrations) to minimize variability .
  • Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from heterogeneous studies .

Q. What experimental design optimizes the enzymatic epoxidation of cyclobenzaprine derivatives?

  • Biocatalytic Optimization :

  • Catalyst : Novozym®435 (lipase B) in ethyl acetate solvent (40% conversion in 24 hours) .
  • Variables : Use factorial design to test temperature (30–60°C), pressure (1–3 MPa CO₂), and substrate ratios (1:1 to 1:5 epoxide:CO₂) .
  • Outcome Metrics : Track epoxide conversion via FT-IR (epoxide ring C-O-C stretch at 850 cm⁻¹) and GC-MS .

Q. How can this compound’s physicochemical properties be modified to enhance metabolic stability?

  • Approach :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the epoxide ring to reduce nucleophilic attack .
  • Coating Techniques : Use cycloaliphatic epoxide matrices to improve hydrolytic stability during retort treatments .
    • Characterization : Assess stability via accelerated aging (40°C/75% RH for 6 months) and NMR monitoring of ring-opening reactions .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported reaction efficiencies for this compound synthesis?

  • Root Cause Analysis :

  • Catalyst Loading : Compare studies using <0.5‰ mol (78% conversion) vs. >1‰ mol (90%+) .
  • Reaction Time : Kinetic studies show nonlinear conversion rates beyond 30 seconds .
    • Resolution : Conduct time-resolved in situ FT-IR to map real-time epoxide formation .

Q. What statistical frameworks are recommended for analyzing conflicting pharmacological data?

  • Tools :

  • PICO Framework : Define population (e.g., in vitro receptor models), intervention (cyclobenzaprine dose), comparator (reference ligands), and outcomes (Ki values) .
  • FINER Criteria : Ensure studies are feasible (sample size ≥3 replicates), novel (unexplored receptor subtypes), and ethical (animal/model consent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine epoxide
Reactant of Route 2
Reactant of Route 2
Cyclobenzaprine epoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.